Cas no 117695-02-0 (5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-)

5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)- structure
117695-02-0 structure
Product Name:5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-
CAS-nummer:117695-02-0
MF:C28H47NO2
MW:429.678288698196
CID:188375
PubChem ID:3082876
Update Time:2025-04-19

5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)- Chemische en fysische eigenschappen

Naam en identificatie

    • 5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-
    • (3S,4aS,6aS,6bR,9R,10R,10aS,11aS,11bR)-9-[(1S)-1-[(2R,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-3-hydroxy-10,11b-dimethyl-2,3,4,4a,6,6a,6b,7,8,9,10,10a,11,11a-tetradecahydro-1H-benzo[a]fluoren-5-one
    • 5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-h...
    • 5H-Benzo[a]fluoren-5-one,9-[(1S)-1-[(2R,5S)-1,5-dimethyl-2-piperidinyl]ethyl]hexadecahydro-3-hydroxy-10,11b-dimethyl-,(3S,4aS
    • ningpeisine
    • (3beta,5alpha,12alpha,13beta)-3-hydroxy-28-methyl-5,6,12,13-tetrahydroveratraman-6-one
    • N-Methyl-3-hydroxy-5-veratranine-6-one
    • Veratraman-6(5H)-one, 12,13-dihydro-3-hydroxy-28-methyl-, (3beta,5alpha,12alpha,13beta)-
    • DTXSID80922519
    • 3-Hydroxy-28-methyl-5,6,12,13-tetrahydroveratraman-6-one
    • 117695-02-0
    • (+)-Ningpeisine
    • Inchi: 1S/C28H47NO2/c1-16-6-9-26(29(5)15-16)18(3)20-7-8-21-22(17(20)2)13-24-23(21)14-27(31)25-12-19(30)10-11-28(24,25)4/h16-26,30H,6-15H2,1-5H3/t16-,17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,28+/m0/s1
    • InChI-sleutel: UBMXONPUBFQLKA-BQUVWSHHSA-N
    • LACHT: O=C1C[C@H]2[C@@H]3CC[C@@H]([C@H](C)[C@H]4CC[C@H](C)CN4C)[C@H](C)[C@@H]3C[C@@H]2[C@@]2(C)CC[C@@H](C[C@@H]21)O

Berekende eigenschappen

  • Exacte massa: 429.361
  • Monoisotopische massa: 429.361
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 2
  • Complexiteit: 693
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 12
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6
  • Topologisch pooloppervlak: 40.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.026
  • Kookpunt: 533.5°Cat760mmHg
  • Vlampunt: 276.5°C
  • Brekindex: 1.518
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